molecular formula C7H11ClN2O3S B2392451 4-Amino-2-methoxybenzenesulfonamide;hydrochloride CAS No. 2260935-89-3

4-Amino-2-methoxybenzenesulfonamide;hydrochloride

Cat. No.: B2392451
CAS No.: 2260935-89-3
M. Wt: 238.69
InChI Key: RUBNMNPLWGJAIT-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 4, a methoxy group (-OCH₃) at position 2, and a sulfonamide (-SO₂NH₂) group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key structural features include:

  • Aromatic core: Provides rigidity and planar geometry for molecular interactions.
  • Methoxy group: Influences electronic properties and steric hindrance.
  • Hydrochloride salt: Improves aqueous solubility for drug formulation .

Properties

IUPAC Name

4-amino-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNMNPLWGJAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybenzenesulfonamide;hydrochloride typically involves the reaction of 4-Amino-2-methoxybenzenesulfonamide with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 4-Amino-2-methoxybenzenesulfonamide.

    Reaction: The starting material is dissolved in a suitable solvent, such as methanol or ethanol.

    Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of the hydrochloride salt.

    Isolation: The product is isolated by filtration or crystallization and then dried to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 4-Amino-2-methoxybenzenesulfonamide are reacted with hydrochloric acid in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxybenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

4-amino-2-methoxybenzene-1-sulfonamide hydrochloride applications in scientific research:

While the search results do not directly specify applications of 4-amino-2-methoxybenzene-1-sulfonamide hydrochloride, they do provide information on related compounds and their uses, which can give insight into the potential applications of the specified compound.

Tamsulosin and its Intermediates:

  • (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide: This compound is an intermediate in the preparation of tamsulosin . Tamsulosin is a selective α1C receptor blocker used to treat urinary retention issues related to hyperplastic prostate without affecting blood pressure .
  • Tamsulosin Hydrochloride: Tamsulosin hydrochloride is synthesized through the reaction of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with an excess of 1-(2-bromoethoxy)-2-ethoxybenzene in an organic solvent .

Bioactive Peptides and Pharmaceutical Applications:

  • Bioactive peptides, in general, have a wide range of pharmaceutical applications, including use as antidiabetic, anticancer, and anti-inflammatory agents . They can also be used to enhance the antioxidant capacity in organs .
  • Specific bioactive peptides, such as LL-37, have shown promise in wound healing by increasing re-epithelialization and granulation tissue formation .

Arylsulfonamide Hybrids:

  • Arylsulfonamides can be combined with other compounds to create hybrid molecules with specific activities . For example, novel donepezil–arylsulfonamide hybrids have been developed .

Other Potential Applications:

  • Food Industry: Bioactive peptides are used in the food industry as sweeteners, color stabilizers, thickeners, anti-caking factors, emulsifiers, flavor enhancers, and acidity control agents .
  • Spirulina: Spirulina, a microalga with a rich nutritional composition and diverse bioactive compounds, is used as a functional food, feed, and therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. For example, as a sulfonamide derivative, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s molecular targets and pathways depend on its specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs of 4-Amino-2-methoxybenzenesulfonamide hydrochloride, based on evidence:

Compound Molecular Formula Substituents Key Properties/Applications Reference
4-Amino-2-methoxybenzenesulfonamide;HCl C₇H₁₀ClN₂O₃S (hypothetical) -NH₂ (C4), -OCH₃ (C2), -SO₂NH₂ (C1), HCl Antimicrobial potential, enzyme inhibition
Mafenide Hydrochloride C₇H₁₁ClN₂O₂S -CH₂NH₂ (C4), -SO₂NH₂ (C1), HCl Topical antibacterial agent (burns/wound care)
JC-171 C₁₇H₁₈ClN₃O₄S -SO₂NH-OH (C4), -OCH₃ (C2), chloro substituent Anti-inflammatory activity (macrophage modulation)
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ -CH₂NH₂ (C4), -CH₃ (C2), -COOH (C1), HCl Pharmaceutical intermediate, agrochemical research
p-Methoxyphenethylamine HCl C₉H₁₄ClNO -CH₂CH₂NH₂ (side chain), -OCH₃ (C4), HCl Neurological research (serotonergic pathways)

Structural and Functional Insights

Substituent Positioning: The methoxy group in 4-Amino-2-methoxybenzenesulfonamide hydrochloride at C2 introduces steric and electronic effects distinct from Mafenide hydrochloride (C4-CH₂NH₂) . This may alter binding affinity to targets like carbonic anhydrases or bacterial dihydropteroate synthases. JC-171 features a hydroxyl-sulfonamide group at C4 and a methoxy group at C2, demonstrating anti-inflammatory effects via cytokine suppression in macrophages .

Hydrochloride Salt Utility :

  • Hydrochloride salts universally enhance solubility (e.g., Mafenide HCl: water solubility >50 mg/mL) compared to free bases . This property is critical for bioavailability in drug formulations.

Biological Activity: Sulfonamides like Mafenide HCl target bacterial folate synthesis, while JC-171 modulates immune responses . The amino and methoxy groups in 4-Amino-2-methoxybenzenesulfonamide hydrochloride may confer dual antibacterial and anti-inflammatory properties, though direct evidence is lacking.

Synthetic Methods :

  • Analogous compounds are synthesized via sulfonation (e.g., chlorosulfonic acid treatment) and HCl salt formation under controlled conditions . For example, JC-171 was prepared using hydroxylamine and chlorosulfonic acid at 70°C .

Biological Activity

4-Amino-2-methoxybenzenesulfonamide;hydrochloride, a sulfonamide derivative, exhibits a range of biological activities primarily due to its ability to inhibit bacterial folic acid synthesis. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target and Mode of Action
Sulfonamides, including this compound, inhibit the enzyme dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, these compounds prevent bacterial growth and proliferation.

Biochemical Pathways
The inhibition of folic acid synthesis leads to a decrease in nucleic acid production, which is essential for bacterial cell division and growth. This mechanism underpins the antimicrobial properties of sulfonamides.

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract and are widely distributed throughout body tissues. They undergo hepatic metabolism and are primarily excreted via the kidneys. The pharmacokinetic profile facilitates their use in various therapeutic contexts.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against a variety of bacterial strains. It operates effectively against Gram-positive and Gram-negative bacteria by inhibiting folate synthesis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, specifically in the subG0 phase, indicating its role in triggering apoptosis .
  • Caspase Activation : It activates caspases (caspase-8 and -9), which are critical mediators of apoptosis, suggesting that the compound may utilize both intrinsic and extrinsic pathways to induce cell death .

Case Studies

  • In Vitro Studies on Cancer Cells : Research demonstrated that derivatives of 4-Amino-2-methoxybenzenesulfonamide exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines including HeLa and AGS cells. The highest activity was noted for a specific derivative that also induced mitochondrial membrane depolarization and increased caspase activity .
  • Leishmania Inhibition : A study focused on diarylsulfonamide derivatives found that compounds similar to 4-Amino-2-methoxybenzenesulfonamide effectively inhibited Leishmania infantum amastigotes by targeting tubulin dynamics, suggesting potential applications in parasitic infections .

Comparison with Similar Compounds

The biological activity of 4-Amino-2-methoxybenzenesulfonamide can be compared with other sulfonamide derivatives:

Compound NameKey FeaturesBiological Activity
4-MethoxybenzenesulfonamideLacks amino groupDifferent reactivity; lower antimicrobial activity
4-Amino-2,6-dimethoxybenzenesulfonamideExtra methoxy groupAltered chemical properties affecting interactions
SulfanilamideSimpler structureDifferent pharmacological profile

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-amino-2-methoxybenzenesulfonamide hydrochloride?

Methodological Answer: Synthesis typically involves sulfonylation of 4-amino-2-methoxybenzene derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or alcohols (ethanol/methanol) are preferred for solubility and reactivity .
  • Reaction temperature : Reflux conditions (70–100°C) enhance reaction rates while minimizing side products .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, triethylamine) may be used to optimize sulfonamide bond formation.

Q. Example Protocol :

Dissolve 4-amino-2-methoxybenzene in anhydrous DMF.

Add sulfonyl chloride derivative dropwise under nitrogen.

Reflux at 80°C for 6–12 hours.

Precipitate the hydrochloride salt using HCl-saturated ether.

Table 1 : Synthesis Parameter Comparison

Parameter
SolventEthanol/MethanolDMF/Acetonitrile
TemperatureReflux (~78°C)Reflux (~80°C)
Yield Optimization65–75%70–85%

Q. How can researchers ensure compound purity post-synthesis?

Methodological Answer: Purity validation requires multi-technique characterization:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • NMR : Confirm structural integrity via 1^1H/13^{13}C NMR. Key signals:
    • Aromatic protons (δ 6.8–7.5 ppm).
    • Methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 247.1) .

Advanced Questions

Q. How can structural modifications influence the biological activity of 4-amino-2-methoxybenzenesulfonamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies should focus on:

  • Methoxy group position : Para-substitution (vs. ortho/meta) may enhance target binding via steric or electronic effects .
  • Sulfonamide moiety : Modifying the sulfonyl group (e.g., fluorination) can alter enzyme inhibition profiles (e.g., carbonic anhydrase) .
  • Hydrochloride salt : Improves aqueous solubility (critical for in vitro assays) but may affect pharmacokinetics in vivo .

Q. Experimental Design :

Synthesize analogs with varying substituents (e.g., halogen, alkyl groups).

Test inhibitory activity against target enzymes using fluorescence-based assays.

Correlate activity trends with computational docking results (e.g., AutoDock Vina) .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Impurity profiling : Identify by-products (e.g., unreacted sulfonyl chloride) via LC-MS and quantify their impact .
  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .

Case Study :
A 2024 study attributed conflicting antimicrobial results to variations in bacterial strain susceptibility. Re-testing under standardized CLSI guidelines resolved discrepancies .

Q. What computational approaches are effective for studying target interactions?

Methodological Answer:

  • Molecular Docking : Use PubChem 3D conformers (CID: [Insert CID]) to model binding poses in enzymes (e.g., carbonic anhydrase IX) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD Simulations : GROMACS or AMBER for analyzing stability of ligand-protein complexes over 100-ns trajectories .

Validation :
Compare computational predictions with experimental IC50_{50} values. A 2023 study achieved 85% correlation using hybrid DFT/MM methods .

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